(4-Carboxyoxan-4-yl)methanaminium chloride
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Overview
Description
(4-Carboxyoxan-4-yl)methanaminium chloride is a chemical compound with the molecular formula C6H12ClNO3. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carboxylic acid group and an ammonium chloride group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carboxyoxan-4-yl)methanaminium chloride typically involves the reaction of 4-hydroxy-2-oxo-2H-pyran-4-carboxylic acid with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Hydroxy-2-oxo-2H-pyran-4-carboxylic acid+Methanamine+HCl→(4-Carboxyoxan-4-yl)methanaminium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(4-Carboxyoxan-4-yl)methanaminium chloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ammonium chloride group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
(4-Carboxyoxan-4-yl)methanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (4-Carboxyoxan-4-yl)methanaminium chloride involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, affecting their activity. The ammonium chloride group can interact with cellular membranes, influencing ion transport and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methylamine hydrochloride: Similar in structure but lacks the carboxylic acid group.
Ethylamine hydrochloride: Similar to methylamine hydrochloride but with an ethyl group instead of a methyl group.
Trimethylamine hydrochloride: Contains three methyl groups attached to the nitrogen atom.
Uniqueness
(4-Carboxyoxan-4-yl)methanaminium chloride is unique due to the presence of both a carboxylic acid group and an ammonium chloride group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-carboxyoxan-4-yl)methylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-5,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSOOGFDTTVGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C[NH3+])C(=O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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